((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine
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Overview
Description
((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine is a chemical compound that belongs to the class of dihydrobenzo[b][1,4]dioxins This compound is characterized by the presence of a bromine atom at the 8th position and a hydrazine group attached to the 6th position of the dihydrobenzo[b][1,4]dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxin followed by the introduction of a hydrazine group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethyl sulfoxide (DMSO). The brominated intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted dihydrobenzo[b][1,4]dioxin derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be utilized in the development of new materials with specific properties .
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial properties and its ability to interact with biological macromolecules such as proteins and nucleic acids .
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. It is being researched as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases .
Industry
In industry, this compound is used in the synthesis of specialty chemicals and advanced materials. It can be employed in the production of dyes, pigments, and polymers with unique properties .
Mechanism of Action
The mechanism of action of ((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
Uniqueness
((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine is unique due to the presence of both a bromine atom and a hydrazine group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The hydrazine group allows for the formation of hydrazones and other derivatives, while the bromine atom facilitates halogen bonding and substitution reactions .
Properties
Molecular Formula |
C9H11BrN2O2 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylhydrazine |
InChI |
InChI=1S/C9H11BrN2O2/c10-7-3-6(5-12-11)4-8-9(7)14-2-1-13-8/h3-4,12H,1-2,5,11H2 |
InChI Key |
JUIDOPYSZAVCEW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)CNN |
Origin of Product |
United States |
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